molecular formula C26H24O3 B11154022 3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154022
M. Wt: 384.5 g/mol
InChI Key: XWYWFTIILMPDMR-UHFFFAOYSA-N
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Description

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a naphthalene moiety and a benzochromene core

Preparation Methods

The synthesis of 3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene moiety: This step involves the methylation of naphthalene to form 2-methylnaphthalene.

    Formation of the benzochromene core: This step involves the cyclization of appropriate precursors to form the benzochromene structure.

    Coupling of the naphthalene moiety with the benzochromene core: This step involves the use of a coupling reagent to link the naphthalene moiety to the benzochromene core through an ether linkage.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or benzochromene moieties are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-1-[(2-methylnaphthalen-1-yl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C26H24O3/c1-16-13-23(25-20-9-5-6-10-21(20)26(27)29-24(25)14-16)28-15-22-17(2)11-12-18-7-3-4-8-19(18)22/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3

InChI Key

XWYWFTIILMPDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC(=CC4=C3C5=C(CCCC5)C(=O)O4)C

Origin of Product

United States

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